2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid
Description
2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid (IUPAC name: 3-(1,3-benzothiazol-2-yl)-2,3-bis(acetyloxy)propanoic acid) is a propanoic acid derivative featuring a 1,3-benzothiazole ring at the C3 position and two acetyloxy groups at C2 and C3. Its molecular formula is $ \text{C}{15}\text{H}{13}\text{NO}_{6}\text{S} $, with an exact mass of 323.0524 g/mol . The benzothiazole moiety is a heterocyclic system known for its role in medicinal chemistry, often contributing to bioactivity in pharmaceuticals and agrochemicals. The acetyloxy groups enhance solubility and may influence metabolic stability. This compound is synthesized via nucleophilic substitution or esterification reactions, as seen in related derivatives .
Properties
IUPAC Name |
2,3-diacetyloxy-3-(1,3-benzothiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-7(16)20-11(12(14(18)19)21-8(2)17)13-15-9-5-3-4-6-10(9)22-13/h3-6,11-12H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFBJNWQKYDBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=NC2=CC=CC=C2S1)C(C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387627 | |
| Record name | 2,3-bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97338-86-8 | |
| Record name | 2,3-bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid typically involves multi-step organic reactions One common approach is the esterification of 2,3-dihydroxypropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action for 2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. detailed studies on the exact mechanism are still ongoing.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Substituent Effects: The acetyloxy groups in the target compound enhance polarity compared to non-acetylated analogs (e.g., 3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanoic acid), improving aqueous solubility .
Biological Relevance :
- Benzothiazole-containing compounds are prevalent in drug discovery (e.g., antitumor agents), while alkylcarbamoyl derivatives (e.g., 2b) may serve as prodrugs due to esterase-labile acetyl groups .
Notes:
- The target compound’s $ ^1\text{H-NMR} $ is inferred from structurally similar compounds (e.g., 2b), with acetyloxy protons resonating at ~2.1–2.2 ppm and benzothiazole aromatic protons at ~7.5–8.5 ppm .
- The absence of detailed synthetic protocols for the target compound highlights a gap in published literature; however, methods for analogs (e.g., alkylcarbamoyl derivatives) suggest feasible routes .
Biological Activity
2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid, also known by its CAS number 97338-86-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 323.32 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds containing benzothiazole exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole can inhibit the growth of various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria remains to be fully elucidated but suggests potential as an antimicrobial agent.
2. Anticancer Properties
Benzothiazole derivatives have been studied for their anticancer effects. For instance, compounds similar to this compound have shown cytotoxic activity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit various enzymes involved in cancer progression and microbial metabolism.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways that are critical for cell survival and proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the antimicrobial activity against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL. |
| Study B | Investigated cytotoxic effects on cancer cell lines; IC50 values indicated effective suppression of cell growth at low micromolar concentrations. |
| Study C | Analyzed the mechanism of action; suggested involvement in apoptosis via caspase activation in treated cancer cells. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
